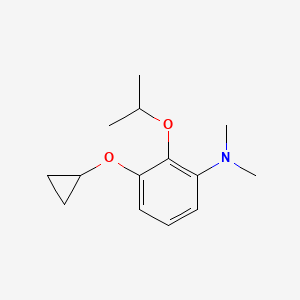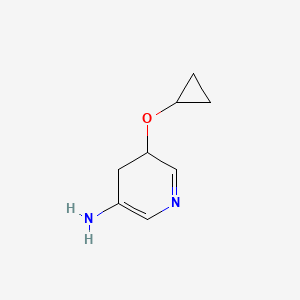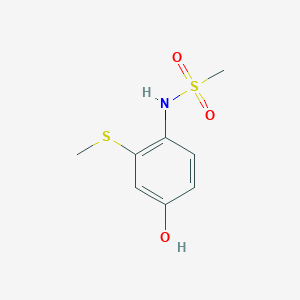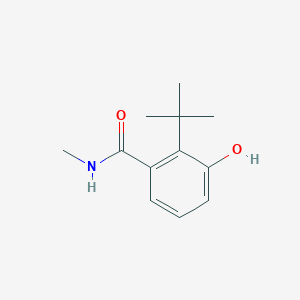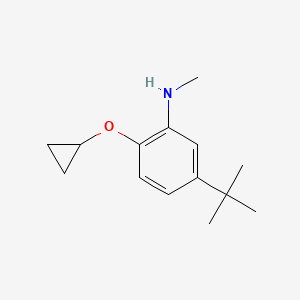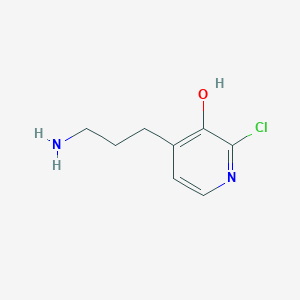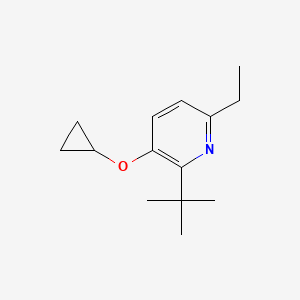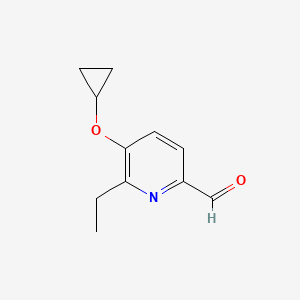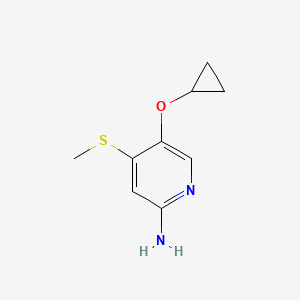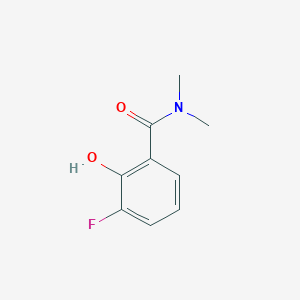
3-Fluoro-2-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position and a hydroxyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-fluorophenol.
Nitration: The 3-fluorophenol undergoes nitration to introduce a nitro group at the ortho position relative to the hydroxyl group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The resulting 3-fluoro-2-aminophenol is then acylated with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the fluorine atom, resulting in the formation of 2-hydroxy-N,N-dimethylbenzamide.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-fluoro-2-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 2-hydroxy-N,N-dimethylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-hydroxy-N,N-dimethylbenzamide: Similar structure but with different substitution pattern.
3-Fluoro-N,N-dimethylbenzamide: Lacks the hydroxyl group.
2-Hydroxy-N,N-dimethylbenzamide: Lacks the fluorine atom.
Uniqueness
3-Fluoro-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the fluorine atom and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H10FNO2 |
|---|---|
Peso molecular |
183.18 g/mol |
Nombre IUPAC |
3-fluoro-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,1-2H3 |
Clave InChI |
SIVCGPQKZZYWPD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C(=CC=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



